1-(4-Pyridoyl)-4-methylsemicarbazide
Description
1-(4-Pyridoyl)-4-methylsemicarbazide is a semicarbazide derivative characterized by a pyridine ring substituted at the 4-position and a methyl group at the N-4 position of the semicarbazide backbone. Its synthesis typically involves the reaction of 4-pyridinecarboxylic acid hydrazide with methyl isothiocyanate under reflux conditions in methanol, followed by crystallization .
Properties
Molecular Formula |
C8H10N4O2 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
1-methyl-3-(pyridine-4-carbonylamino)urea |
InChI |
InChI=1S/C8H10N4O2/c1-9-8(14)12-11-7(13)6-2-4-10-5-3-6/h2-5H,1H3,(H,11,13)(H2,9,12,14) |
InChI Key |
DLBPXFZKFHDYEI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NNC(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(4-Pyridoyl)-4-methylsemicarbazide with its analogs based on structural features, reactivity, and spectral properties.
Pyridoyl Substitution Position
The position of the pyridoyl group significantly influences chemical behavior:
- 1-(2-Pyridoyl)-4-methylsemicarbazide and 1-(3-Pyridoyl)-4-methylsemicarbazide : These isomers exhibit distinct electronic environments due to the pyridine nitrogen’s position. For example, 4-pyridoyl derivatives (as in the target compound) often display enhanced resonance stabilization compared to 2- or 3-substituted analogs, affecting their reactivity in cyclization reactions .
N-Methyl Substitution Patterns
- 1-(4-Pyridoyl)-2-methylsemicarbazide : The methyl group at N-2 instead of N-4 alters tautomeric equilibria. Studies on triazine derivatives reveal that N-2 methylated compounds (e.g., 5,6-diphenyl-3-hydroxy-1,2,4-triazine N-2-methyl derivatives) exhibit UV absorption maxima at ~270 nm, whereas N-4 methylated analogs (like the target compound) show maxima at ~290 nm due to differences in conjugation .
- Unsubstituted Semicarbazides : Compounds lacking the N-methyl group, such as 1-(4-pyridoyl)semicarbazide, demonstrate higher polarity and lower thermal stability compared to methylated derivatives.
Heterocyclic Derivatives
This compound serves as a precursor for heterocyclic systems:
- Triazolinones: Reaction with ethoxyacetic anhydride yields 1-chlorocarbonyl-3-ethoxymethyl-4-methyl-1,2,4-triazolin-5-one (m.p. 107°C), a herbicidal agent. This contrasts with analogs derived from 2-ethylsemicarbazide, which form less thermally stable triazolinones .
- Imidazole Derivatives : When reacted with imidazolecarboximidates, 4-methylsemicarbazides form 1-(imidazolecarboximidoyl)-4-methylsemicarbazides (e.g., IIIH), which exhibit distinct antibacterial properties compared to 2-ethylsemicarbazide analogs (e.g., IIIG) .
Key Data Tables
Table 1: Spectral and Physical Properties of Selected Semicarbazides
*Predicted based on analogous systems .
Critical Analysis of Divergent Findings
- Tautomeric Stability: Evidence from triazine derivatives suggests that N-2 methyl substitution stabilizes the N-2H tautomer, while N-4 substitution (as in the target compound) may favor alternate conformations.
- Synthetic Yields: 4-Methylsemicarbazide derivatives often achieve higher yields in triazolinone synthesis (~82%) compared to ethyl-substituted analogs, likely due to steric and electronic effects .
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